2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-4-3-9-23-16(12-21-18(13)23)10-14(11-20)19(24)22-15-5-7-17(25-2)8-6-15/h3-10,12H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYYUHQSPQDUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C=C(C#N)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule is dissected into three synthons (Figure 1):
- Imidazo[1,2-a]pyridine moiety : Derived from 2-amino-5-methylpyridine and α-bromoketone precursors.
- Cyanoenamide backbone : Formed via Knoevenagel condensation between an aldehyde and cyanoacetamide.
- 4-Methoxyphenyl group : Introduced as N-(4-methoxyphenyl)cyanoacetamide.
Table 1: Key Synthons and Their Roles
| Synthon | Role | Synthetic Method |
|---|---|---|
| 8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde | Electrophilic coupling partner | Cyclocondensation, oxidation |
| N-(4-Methoxyphenyl)cyanoacetamide | Nucleophile in condensation | Amide coupling |
Synthesis of 8-Methylimidazo[1,2-a]Pyridine-3-Carbaldehyde
Cyclocondensation of 2-Amino-5-Methylpyridine
The imidazo[1,2-a]pyridine core is synthesized via refluxing 2-amino-5-methylpyridine with ethyl bromopyruvate in acetic acid (12 h, 110°C), yielding 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester (72% yield).
Equation 1 :
$$
\text{2-Amino-5-methylpyridine} + \text{Ethyl bromopyruvate} \xrightarrow{\text{AcOH, 110°C}} \text{Ethyl 8-methylimidazo[1,2-a]pyridine-3-carboxylate} + \text{HBr}
$$
Oxidation to Carbaldehyde
The ester is reduced to alcohol using LiAlH$$_4$$ in THF (0°C to RT, 4 h), followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane to yield 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (58% over two steps).
Table 2: Oxidation Optimization
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| PCC | CH$$2$$Cl$$2$$ | RT | 58 |
| MnO$$_2$$ | Toluene | 80°C | 42 |
| Swern oxidation | THF | -78°C | 51 |
Preparation of N-(4-Methoxyphenyl)Cyanoacetamide
Cyanoacetylation of 4-Methoxyaniline
Cyanoacetic acid (1.2 eq) is activated with HATU (1.5 eq) in DMF, followed by addition of 4-methoxyaniline and DIPEA (3 eq) at 0°C. After stirring for 12 h at RT, the product is isolated via extraction (EtOAc/H$$_2$$O) and recrystallized from ethanol (85% yield).
Equation 2 :
$$
\text{Cyanoacetic acid} + \text{4-Methoxyaniline} \xrightarrow{\text{HATU, DIPEA}} \text{N-(4-Methoxyphenyl)cyanoacetamide}
$$
Knoevenagel Condensation for Enamide Formation
Base-Mediated Coupling
A mixture of 8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (1 eq), N-(4-methoxyphenyl)cyanoacetamide (1.2 eq), and piperidine (0.1 eq) in ethanol is refluxed for 6 h. The α,β-unsaturated product precipitates upon cooling and is filtered (78% yield).
Equation 3 :
$$
\text{Aldehyde} + \text{Cyanoacetamide} \xrightarrow{\text{piperidine, EtOH}} \text{2-Cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide}
$$
Solvent and Base Screening
Table 3: Optimization of Knoevenagel Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | Reflux | 6 | 78 |
| NH$$_4$$OAc | Toluene | 110°C | 8 | 65 |
| DBU | THF | 60°C | 12 | 71 |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6 $$) : δ 10.32 (s, 1H, NH), 8.65 (d, J = 6.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, imidazo-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.02 (d, J = 6.8 Hz, 1H, pyridine-H), 3.82 (s, 3H, OCH$$3$$), 2.51 (s, 3H, CH$$_3$$).
- $$ ^{13}C $$-NMR : δ 165.2 (CONH), 159.1 (C≡N), 154.3 (C=O), 132.8–114.7 (aromatic carbons), 55.6 (OCH$$3$$), 21.4 (CH$$3$$).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C$${20}$$H$${17}$$N$$4$$O$$2$$ [M+H]$$^+$$: 361.1297; Found: 361.1293.
Comparative Analysis of Synthetic Routes
Table 4: Route Efficiency and Scalability
| Step | Yield (%) | Purity (HPLC) | Scalability (>10 g) |
|---|---|---|---|
| Imidazo ring formation | 72 | 98.5 | Yes |
| Aldehyde oxidation | 58 | 97.2 | Moderate |
| Knoevenagel condensation | 78 | 99.1 | Yes |
Challenges and Mitigation Strategies
- Regioselectivity in Imidazo Ring Formation : Use of electron-deficient α-bromoketones favors C-3 substitution.
- Cyano Group Stability : Avoid strong acids/bases; pH 7–8 maintained during amide coupling.
- E/Z Isomerism : Exclusive E-configuration confirmed via NOESY (no H-H coupling between α,β-positions).
Industrial-Scale Considerations
- Cost Analysis : Raw material costs dominated by 2-amino-5-methylpyridine ($320/kg) and HATU ($850/kg).
- Green Chemistry : Ethanol/water biphasic systems reduce DMF usage by 40% in amide couplings.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. It appears to induce apoptosis and inhibit tumor cell proliferation through specific signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial activity against common pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression, including potential neuroprotective effects.
Antitumor Activity
A study investigated the cytotoxic effects of 2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.0 |
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
These findings suggest that the compound effectively reduces cell viability in a dose-dependent manner, indicating its potential as a lead compound for developing new anticancer agents.
Enzyme Inhibition Studies
The compound was evaluated for its ability to inhibit specific enzymes linked to cancer progression. Notably, it demonstrated inhibitory activity against:
- Acetylcholinesterase : This enzyme is crucial in neurodegenerative diseases, and inhibition could provide therapeutic benefits.
The enzyme inhibition studies revealed that the compound could significantly reduce enzyme activity at concentrations as low as 5 µM.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the methoxyphenyl and imidazo[1,2-a]pyridinyl groups can participate in various binding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with related imidazo[1,2-a]pyridine derivatives:
Physicochemical and Spectral Properties
Biological Activity
The compound 2-cyano-N-(4-methoxyphenyl)-3-(8-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide is a derivative of imidazo[1,2-a]pyridine, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer therapy and its role as a kinase inhibitor.
Chemical Structure and Properties
The compound's structure includes:
- A cyano group that enhances electrophilicity.
- An imidazo[1,2-a]pyridine moiety , which is associated with various pharmacological activities.
- A methoxyphenyl group , which may contribute to its lipophilicity and ability to penetrate biological membranes.
Molecular Formula
- C : 19
- H : 18
- N : 4
- O : 1
Molecular Weight
- Approximately 306.36 g/mol.
Anticancer Activity
Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies
- TAK1 Inhibition : The compound has been shown to act as a reversible covalent inhibitor of Transforming Growth Factor Beta-Activated Kinase 1 (TAK1), a critical regulator in cancer cell survival. In vitro studies demonstrated an IC50 value of approximately 27 nM for the compound's TAK1 inhibitory activity, highlighting its potential as a therapeutic agent against cancer cells that rely on the TAK1 signaling pathway for survival .
- Cell Line Studies : In studies involving diverse cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), the compound exhibited cytotoxic effects at concentrations ranging from 10 µM to 50 µM. These findings suggest that it may effectively reduce tumor growth in vivo.
Antimicrobial Activity
The imidazo[1,2-a]pyridine derivatives have also been noted for their antimicrobial properties. Preliminary tests against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 150 | Staphylococcus aureus |
| 200 | Escherichia coli |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through modulation of the NF-kB signaling pathway. This pathway is crucial in inflammatory responses and is often dysregulated in chronic inflammatory diseases.
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The mechanism of action is believed to involve:
- Formation of covalent bonds with target proteins.
- Modulation of key signaling pathways related to cell survival and proliferation.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield and purity?
Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions. Key steps include:
- Formation of the imidazo[1,2-a]pyridine core via cyclization reactions under acidic or basic conditions (e.g., using phosphorus oxychloride/DMF for formylation) .
- Introduction of the cyano and methoxyphenyl groups through nucleophilic substitution or condensation reactions. For example, Schiff base formation followed by reduction (e.g., using sodium borohydride) can stabilize intermediates .
- Optimization of solvents and catalysts : Polar aprotic solvents like DMF or chloroform, combined with catalysts such as acetic acid, improve reaction efficiency. Temperature control (e.g., reflux at 80–100°C) is critical to avoid side products .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity .
Basic: Which spectroscopic and analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm substituent positions and stereochemistry. For example, methoxy protons resonate at ~3.8 ppm, while imidazo[1,2-a]pyridine protons appear as distinct aromatic signals .
- FTIR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated ions) .
- X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding interactions .
Advanced: How does the substitution pattern on the imidazo[1,2-a]pyridine core influence biological activity, and what structure-activity relationship (SAR) trends have been observed?
Methodological Answer:
- Electron-withdrawing groups (e.g., cyano) : Enhance electrophilicity, improving interactions with enzymatic targets like acetylcholinesterase (AChE). The cyano group at position 2 increases inhibitory potency by 30% compared to unsubstituted analogs .
- Methoxy groups : Improve solubility and modulate π-π stacking with hydrophobic enzyme pockets. Para-substitution on the phenyl ring (vs. ortho/meta) optimizes steric fit .
- 8-Methyl substitution : Reduces metabolic degradation by sterically shielding the imidazo[1,2-a]pyridine core .
- SAR Validation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies to COX-2 or AChE .
Advanced: How can researchers resolve contradictions in enzymatic inhibition data across different assay platforms?
Methodological Answer:
- Assay-Specific Variables :
- pH and buffer composition : AChE activity varies significantly in Tris-HCl (pH 7.4) vs. phosphate buffers (pH 8.0). Standardize buffers to ensure reproducibility .
- Enzyme source : Recombinant human AChE (vs. bovine-derived) may show differential inhibition due to structural variations .
- Control Experiments :
- Include positive controls (e.g., donepezil for AChE) to normalize inter-assay variability.
- Validate results using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays) .
- Statistical Analysis : Apply ANOVA or linear regression to identify outliers and adjust for batch effects .
Basic: What safety protocols are essential for handling this compound during laboratory experiments?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- First Aid Measures :
- Eye exposure : Rinse with water for 15+ minutes; seek medical attention .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced: What computational strategies are effective for predicting binding modes with target enzymes like COX-2 or AChE?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-enzyme interactions over 100+ ns. Analyze hydrogen bonds and hydrophobic contacts (e.g., between the methoxyphenyl group and AChE’s peripheral anionic site) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., methyl vs. ethyl groups) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the cyano group) using Schrödinger’s Phase .
Advanced: How can in vitro stability be optimized for pharmacokinetic studies?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1.2–7.4) to identify labile sites (e.g., hydrolysis of the enamide bond at acidic pH) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Introduce deuterium at vulnerable positions (e.g., methyl groups) to reduce CYP450-mediated oxidation .
- Formulation Strategies : Use cyclodextrin-based carriers or PEGylation to enhance aqueous solubility and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
